N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide
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Overview
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrazine ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyrazin-2-yl)piperazine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with isobutyryl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide: Shares the pyrazine and piperazine moieties but lacks the sulfonyl group.
N-(4-(pyrazin-2-yl)piperazin-1-yl)quinoline-8-sulfonamide: Contains a quinoline ring instead of the phenyl ring.
Uniqueness
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is unique due to the presence of the isobutyramide group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-14(2)18(24)21-15-3-5-16(6-4-15)27(25,26)23-11-9-22(10-12-23)17-13-19-7-8-20-17/h3-8,13-14H,9-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNIIEOLDHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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